Cas no 890618-59-4 (5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)

5,6-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the dimethyl and phenyl substituents, contribute to its stability and binding affinity, making it a candidate for further study in drug discovery. The pentylamine side chain enhances solubility and bioavailability, while the pyrazolo[1,5-a]pyrimidine core offers a versatile scaffold for functionalization. This compound may exhibit selective interactions with biological targets, though detailed pharmacological profiling is required. Its synthetic accessibility and well-defined chemical properties make it suitable for exploratory research in heterocyclic chemistry and therapeutic development.
5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine structure
890618-59-4 structure
商品名:5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine
CAS番号:890618-59-4
MF:C19H24N4
メガワット:308.420663833618
CID:5979832
PubChem ID:8741395

5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • 5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine
    • 890618-59-4
    • F3250-0506
    • 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    • AKOS002254834
    • Z432102072
    • インチ: 1S/C19H24N4/c1-4-5-9-12-20-18-14(2)15(3)22-19-17(13-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
    • InChIKey: DTOAASYRUSLAQL-UHFFFAOYSA-N
    • ほほえんだ: N12C(=C(C3C=CC=CC=3)C=N1)N=C(C)C(C)=C2NCCCCC

計算された属性

  • せいみつぶんしりょう: 308.20009678g/mol
  • どういたいしつりょう: 308.20009678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 42.2Ų

5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3250-0506-40mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
40mg
$140.0 2023-08-04
Life Chemicals
F3250-0506-20μmol
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
20μmol
$79.0 2023-08-04
Life Chemicals
F3250-0506-2μmol
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
2μmol
$57.0 2023-08-04
Life Chemicals
F3250-0506-5mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
5mg
$69.0 2023-08-04
Life Chemicals
F3250-0506-25mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
25mg
$109.0 2023-08-04
Life Chemicals
F3250-0506-2mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
2mg
$59.0 2023-08-04
Life Chemicals
F3250-0506-10μmol
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
10μmol
$69.0 2023-08-04
Life Chemicals
F3250-0506-4mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
4mg
$66.0 2023-08-04
Life Chemicals
F3250-0506-1mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
1mg
$54.0 2023-08-04
Life Chemicals
F3250-0506-15mg
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
890618-59-4 90%+
15mg
$89.0 2023-08-04

5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine 関連文献

5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amineに関する追加情報

Introduction to 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 890618-59-4)

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, identified by its Chemical Abstracts Service (CAS) number 890618-59-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a class of molecules known for their broad spectrum of biological activities and potential therapeutic applications. The unique arrangement of functional groups in this molecule, including dimethyl, N-pentyl, and 3-phenyl substituents, contributes to its distinct chemical properties and biological interactions.

The significance of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine lies in its potential as a lead compound for drug discovery. Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their role in various biological pathways, particularly in cancer metabolism and immune modulation. Recent advancements in computational chemistry and high-throughput screening have enabled researchers to identify novel derivatives with enhanced pharmacological profiles. The N-pentyl moiety in this compound may contribute to improved solubility and bioavailability, while the 3-phenyl group could enhance binding affinity to target proteins.

One of the most compelling aspects of this compound is its potential application in oncology research. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit key enzymes involved in tumor metabolism, such as isocitrate dehydrogenase (IDH) and glutaminase. The structural features of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may allow it to interact with these enzymes in a manner that disrupts cancer cell growth while minimizing toxicity to healthy cells. Preliminary in vitro studies have demonstrated promising results in terms of enzyme inhibition and cytotoxicity against certain cancer cell lines.

The development of this compound also reflects the broader trend toward rational drug design, where structural modifications are made based on detailed mechanistic understanding. The dimethyl substituents at the 5 and 6 positions may play a crucial role in stabilizing the molecule’s three-dimensional conformation, thereby influencing its binding interactions with biological targets. Furthermore, the amine group at the 7-position provides a site for further derivatization, allowing chemists to fine-tune its pharmacological properties.

Another area of interest is the compound’s potential role in modulating immune responses. Pyrazolo[1,5-a]pyrimidines have been implicated in the regulation of cytokine production and immune cell function. The unique combination of substituents in 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may enable it to interact with receptors or enzymes involved in immune signaling pathways. This could make it a valuable tool for developing treatments for autoimmune diseases or enhancing anti-tumor immunity.

From a synthetic chemistry perspective, the preparation of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving condensation reactions, cyclization processes, and functional group transformations are typically employed. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating further biological evaluation.

The pharmacokinetic properties of this compound are also under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical determinants of its clinical efficacy. The presence of lipophilic groups like N-pentyl suggests that it may exhibit good membrane permeability, which is advantageous for oral administration. However, further studies are needed to assess its metabolic stability and potential for drug-drug interactions.

In conclusion,5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 890618-59-4) represents a promising candidate for therapeutic development due to its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties through structural modifications. As our understanding of disease pathways continues to evolve,this compound may play a significant role in addressing unmet medical needs across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.